molecular formula C6H2Cl2FNaO2S B13197379 Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate

Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate

Cat. No.: B13197379
M. Wt: 251.04 g/mol
InChI Key: WAXQIEMXJFADHJ-UHFFFAOYSA-M
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Description

Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H2Cl2FNaO2S. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a sulfonate group attached to a benzene ring. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate typically involves the sulfonation of 2,4-dichloro-3-fluorobenzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonate or sulfinate compounds .

Scientific Research Applications

Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity in these reactions. The compound can also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Uniqueness: Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate is unique due to the combination of chlorine, fluorine, and sulfonate groups on the benzene ring. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical and industrial applications .

Biological Activity

Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and antioxidant activities, as well as its applications in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfonate group attached to a benzene ring with two chlorine atoms and one fluorine atom as substituents. Its chemical formula is C6H3Cl2FNaO2SC_6H_3Cl_2FNaO_2S. The specific arrangement of halogen atoms contributes to its unique reactivity patterns, making it a valuable intermediate in various chemical reactions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that sodium sulfinates can inhibit the growth of various bacterial strains, both gram-positive and gram-negative. For instance, studies have shown that certain derivatives exhibit potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Properties

In addition to its antimicrobial effects, this compound exhibits antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases. The compound's ability to scavenge free radicals has been documented in several studies, highlighting its potential utility in pharmaceutical applications aimed at combating oxidative damage .

The biological activity of this compound can be attributed to its reactivity with nucleophiles and electrophiles. The sulfonate group enhances the compound's ability to undergo substitution reactions, which may lead to the formation of more biologically active derivatives. This reactivity pattern is similar to other organosulfur compounds that have been studied for their pharmacological potential .

Case Study 1: Antimicrobial Screening

A study conducted by Uneo et al. (1984) involved the synthesis of various sodium sulfinates, including this compound. The antimicrobial efficacy was assessed using a series of bacterial strains. The results indicated that compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts. This suggests that the presence of chlorine and fluorine atoms plays a significant role in the compound's effectiveness against bacteria .

Case Study 2: Antioxidant Activity Assessment

In another study focused on antioxidant properties, this compound was evaluated for its ability to inhibit lipid peroxidation in vitro. The results showed a dose-dependent reduction in malondialdehyde (MDA) levels, a marker for oxidative stress. This finding supports the compound's potential as an antioxidant agent in therapeutic applications aimed at reducing oxidative damage .

Properties

Molecular Formula

C6H2Cl2FNaO2S

Molecular Weight

251.04 g/mol

IUPAC Name

sodium;2,4-dichloro-3-fluorobenzenesulfinate

InChI

InChI=1S/C6H3Cl2FO2S.Na/c7-3-1-2-4(12(10)11)5(8)6(3)9;/h1-2H,(H,10,11);/q;+1/p-1

InChI Key

WAXQIEMXJFADHJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1S(=O)[O-])Cl)F)Cl.[Na+]

Origin of Product

United States

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